2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No.: 1426921-31-4
VCID: VC2713811
Molecular Formula: C17H22BNO3
Molecular Weight: 299.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that incorporates a boronic acid ester, a cyclopropylmethoxy group, and a benzonitrile moiety. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds. Synthesis and ApplicationsThe synthesis of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of a suitable aryl halide with a boronic acid ester in the presence of a palladium catalyst. This compound is useful in the synthesis of complex molecules, including pharmaceuticals and materials. Synthesis Steps
Safety and HandlingHandling of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile requires caution due to its potential toxicity and reactivity. It is classified as air-sensitive and should be stored under inert conditions. Hazard Statements
Precautionary Measures
Research Findings and ApplicationsThis compound is part of ongoing research in organic synthesis, particularly in the development of new pharmaceuticals and materials. Its ability to participate in cross-coupling reactions makes it a valuable intermediate in synthetic chemistry. Future Directions
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CAS No. | 1426921-31-4 |
Product Name | 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Molecular Formula | C17H22BNO3 |
Molecular Weight | 299.2 g/mol |
IUPAC Name | 2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Standard InChI | InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(9-14)10-19)20-11-12-5-6-12/h7-9,12H,5-6,11H2,1-4H3 |
Standard InChIKey | ZBKIOWHNXJEJTM-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N |
PubChem Compound | 71295118 |
Last Modified | Aug 16 2023 |
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